2,3,5-trimethyl-6-(2-thienyl)pyrazine 1,4-dioxide
Overview
Description
2,3,5-Trimethylpyrazine (chemical formula C7H10N2) is one of the most broadly used edible synthesis fragrances. It comes from baked food, fried barley, potatoes, and peanuts. It is used for the flavor in cocoa, coffee, chocolate, potato, cereal, and fried nuts .
Synthesis Analysis
2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. First, 1,2-diaminopropane is synthesized by amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst: Raney Ni .Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethylpyrazine can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2,3,5-Trimethylpyrazine is a colourless to slightly yellow liquid with a roasted nut, baked potato odour. It has a density of 0.979 g/mL and a boiling point of 173.1 °C. It is soluble in alcohol, oils, and water .Scientific Research Applications
Food Flavoring Enhancement
This compound is utilized in the food industry to enhance flavors. Its inclusion in recipes can impart a roasted, nutty taste that is particularly desirable in products like cocoa, coffee, and baked goods .
Fragrance Industry Applications
In the realm of perfumery and fragrances, this chemical serves as an agent that provides a warm, roasted aroma. It’s often used to create scents that evoke a sense of comfort and familiarity .
Pharmaceutical Research
Researchers are exploring the use of this compound in pharmaceuticals, particularly for its potential role in drug synthesis and as a chemical intermediate in various medicinal formulations .
Agricultural Chemicals
The compound’s properties are being investigated for use in agricultural chemicals. Its efficacy in enhancing the growth and protection of crops against pests and diseases is a subject of ongoing research .
Cosmetic Products
Due to its pleasant scent and stability, it finds applications in cosmetic products. It’s added to creams, lotions, and other personal care items to improve their olfactory appeal .
Environmental Monitoring
The compound’s distinct chemical signature makes it useful in environmental monitoring. It can be used as a marker to track pollution levels and the presence of specific contaminants in the environment .
Chemical Synthesis
It plays a crucial role in chemical synthesis, particularly in the formation of complex organic compounds through reactions like the Suzuki–Miyaura coupling .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard for calibrating instruments and verifying the accuracy of analytical methods due to its consistent and well-defined properties .
Safety and Hazards
2,3,5-Trimethylpyrazine has several hazard statements including H226, H302, H315, H319, and H335. Precautionary statements include P210, P233, P240, P301+P312, P303+P361+P353, P305+P351+P338 . Prolonged inhalation of high concentrations may damage the respiratory system. It may cause discomfort if swallowed and prolonged contact may cause dryness of the skin .
properties
IUPAC Name |
2,3,5-trimethyl-4-oxido-6-thiophen-2-ylpyrazin-1-ium 1-oxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-8(2)13(15)11(9(3)12(7)14)10-5-4-6-16-10/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJAMNAEDNXPSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethyl-6-(2-thienyl)pyrazine 1,4-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.